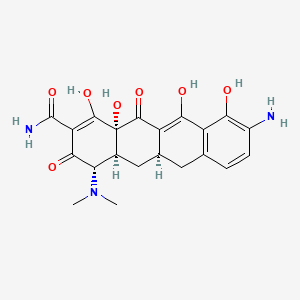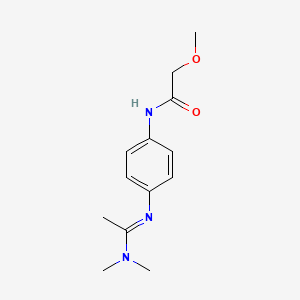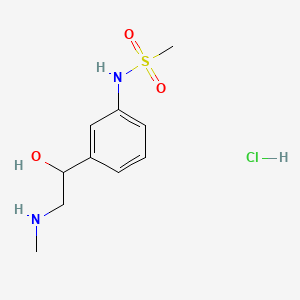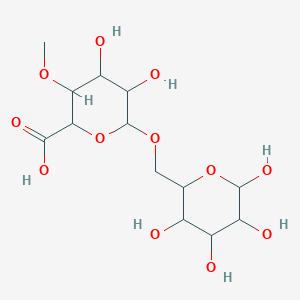
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence in nature or uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, conditions, and catalysts used.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, optical activity, and reactivity.Wissenschaftliche Forschungsanwendungen
Recent Advances in Tetrahydrobenzo[b]pyrans Synthesis
The synthesis of tetrahydrobenzo[b]pyrans, compounds with significant importance in pharmaceuticals, has been explored using various organocatalysts. The development of new strategies for the synthesis of these heterocyclic compounds, especially using green solvent media, has been highlighted as a critical area of research with considerable significance for organic chemists and pharmacologists (Kiyani, 2018).
Pyrene Bioremediation Using Mycobacterium Strains
Mycobacterium strains have shown promising results in the bioremediation of pyrene, a polycyclic aromatic hydrocarbon posing significant environmental risks. The review emphasizes the degradation efficiency and pathway of pyrene using Mycobacterium strains, highlighting the formation of certain metabolites, some of which have shown positive results in Ames mutagenicity prediction tests (Qutob et al., 2022).
Structure-Related Bioactivity of Carboxylic Acids
Natural carboxylic acids derived from plants have shown varying degrees of biological activities. This review discusses the impact of structural differences on the bioactivity of selected carboxylic acids, revealing insights into their antioxidant, antimicrobial, and cytotoxic activities. The study underlines the importance of hydroxyl groups and conjugated bonds in enhancing the biological activity of these compounds (Godlewska-Żyłkiewicz et al., 2020).
Morpholine and Pyrans Derivatives in Pharmacology
The review sheds light on the broad spectrum of pharmacological activities of morpholine and pyrans derivatives. Morpholine, a six-membered aromatic organic heterocycle, and pyrans derivatives are noted for their diverse applications in biochemistry and pharmacology. The review provides a comprehensive overview of the current trends and potent pharmacophoric activities of these compounds, supporting future research in medicinal chemistry (Asif & Imran, 2019).
Biologically Active Compounds of Plants: Betalains
Betalains, nitrogenous plant pigments, are recognized for their biological significance. The review presents a comprehensive list of identified betalain structures and discusses their biosynthesis, influenced by various ecophysiological factors. Betalains' safe consumption and contribution to health are also highlighted, making them an area of interest for commercial pigment extraction and health-related applications (Khan & Giridhar, 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.
Eigenschaften
IUPAC Name |
4,5-dihydroxy-3-methoxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O12/c1-22-9-6(16)8(18)13(25-10(9)11(19)20)23-2-3-4(14)5(15)7(17)12(21)24-3/h3-10,12-18,21H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPZQKREAUELRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154701553 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




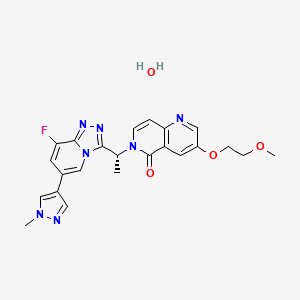

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
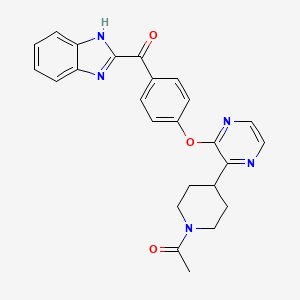


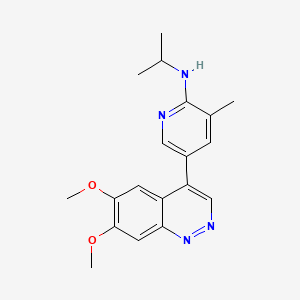
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
